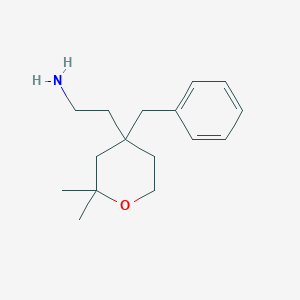

2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine is a complex organic compound with a unique structure that makes it of interest in various fields of scientific research

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.

Introduction of Benzyl and Dimethyl Groups: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, while the dimethyl groups can be added through methylation reactions.

Attachment of the Ethylamine Side Chain: This step often involves nucleophilic substitution reactions where an appropriate amine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反応の分析

Alkylation and Arylation Reactions

The primary amine group undergoes alkylation with alkyl halides under basic conditions. For example:

-

Propyl bromide alkylation : Reacting with propyl bromide in methanol with NaOH yields N-propyl derivatives ( ).

-

Benzyl halide coupling : Benzyl bromide in the presence of NaHCO₃ forms diarylalkylamine products, leveraging the amine’s nucleophilicity ( ).

Reaction Conditions :

| Reagent | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|

| Propyl bromide | Methanol/NaOH | 25–40°C | 75–85% | |

| Benzyl bromide | Methylene chloride | 0–5°C | 60–70% |

Acylation with Carboxylic Acid Derivatives

The amine reacts with acyl chlorides or anhydrides to form amides:

-

Phenoxyacetyl chloride : Forms N-phenoxyacetyl derivatives in methylene chloride with triethylamine ( ).

-

Acetic anhydride : Acetylation occurs in refluxing acetic acid, producing N-acetylated compounds ( ).

Key Data :

-

Reaction with phenoxyacetyl chloride achieves 75% yield in methanol at 0°C ( ).

-

Acetic anhydride requires catalytic HCl for complete conversion ( ).

Nitration and Nitro Group Reduction

Electrophilic nitration introduces nitro groups to the aromatic benzyl ring:

-

Nitric acid in acetic acid : Nitrates the benzyl moiety at 50°C, yielding nitro derivatives ( ).

-

Catalytic hydrogenation : Nitro groups are reduced to amines using H₂ and iron powder in methanol ( ).

Example Pathway :

科学的研究の応用

Medicinal Chemistry

BDTPEA has been explored for its potential therapeutic applications. Its structural characteristics allow it to interact with specific receptors and enzymes, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that BDTPEA may have anticancer properties. In vitro studies demonstrated that compounds similar to BDTPEA can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This mechanism is particularly relevant in the context of pancreatic cancer, where selective targeting of tumor cells is crucial .

Neuroscience

In neuroscience, BDTPEA's ability to cross the blood-brain barrier (BBB) makes it a valuable compound for studying neurological disorders.

Case Study: Neuroprotective Effects

Studies have shown that derivatives of BDTPEA exhibit neuroprotective effects in models of neurodegenerative diseases. For example, compounds with similar structures have been reported to enhance neuronal survival and reduce oxidative stress in neuronal cells exposed to neurotoxic agents . This suggests that BDTPEA could be further investigated as a treatment for conditions such as Alzheimer's disease.

Biochemical Research

BDTPEA's role as a biochemical probe is noteworthy. Its ability to selectively label proteins and other biomolecules makes it useful in proteomics and metabolic studies.

Case Study: Protein Labeling

In proteomic studies, BDTPEA has been utilized for selective labeling of tumor cell proteomes. This application is crucial for identifying biomarkers associated with cancer progression and response to therapy . The specificity of BDTPEA allows researchers to map protein interactions within complex biological systems.

作用機序

The mechanism by which 2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

N-Benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine: This compound shares a similar core structure but with different substituents.

(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid: Another related compound with an acetic acid group instead of an ethylamine side chain.

Uniqueness

What sets 2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

生物活性

2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethylamine, with the CAS number 126318-00-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₁₆H₂₅NO

- Molecular Weight : 247.38 g/mol

Antimalarial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimalarial activity. For instance:

- IC₅₀ Values : Studies have reported IC₅₀ values ranging from 10 to 60 nM against various strains of P. falciparum, indicating potent antiplasmodial effects .

| Compound | Target | IC₅₀ (nM) | Comments |

|---|---|---|---|

| Compound 1 | PfATP4 | 200 | Increases intracellular Na⁺ concentration |

| Compound 2 | Aspartyl Protease | 31 | High solubility and metabolic stability |

Safety and Selectivity

Early safety evaluations of related compounds highlighted concerns regarding off-target effects. For example, lead compounds demonstrated a hit rate of approximately 20% in off-target selectivity panels, suggesting the need for further optimization to enhance selectivity while maintaining efficacy .

Case Studies

While direct case studies on this compound are scarce, analogous compounds have been explored in clinical settings:

- Case Study on Aspartyl Protease Inhibitors : A study focused on optimizing aspartyl protease inhibitors revealed that modifications to the chemical structure significantly enhanced potency while reducing off-target interactions. The lead compound from this study exhibited an IC₅₀ of 31 nM against PMX, demonstrating its potential as a therapeutic agent .

- In Vivo Efficacy : Another study reported that certain compounds achieved a 90% effective dose (ED₉₀) of 1.9 mg/kg in mouse models, effectively blocking malaria transmission from infected hosts to mosquitoes .

特性

IUPAC Name |

2-(4-benzyl-2,2-dimethyloxan-4-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-15(2)13-16(8-10-17,9-11-18-15)12-14-6-4-3-5-7-14/h3-7H,8-13,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEDATHHFQLXTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)(CCN)CC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389756 |

Source

|

| Record name | 2-(4-Benzyl-2,2-dimethyloxan-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126318-00-1 |

Source

|

| Record name | 2-(4-Benzyl-2,2-dimethyloxan-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。